molecular formula C17H29ClN2O2Si B1372200 N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide CAS No. 1142191-94-3

N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide

Cat. No. B1372200
CAS RN: 1142191-94-3
M. Wt: 357 g/mol
InChI Key: VTWZFDHXSNZFHJ-UHFFFAOYSA-N
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Description

“N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide” is a chemical compound with the empirical formula C17H29ClN2O2Si . It has a molecular weight of 356.96 .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)C(=O)Nc1ccc(COSi(C)C(C)(C)C)nc1Cl . This notation provides a way to represent the structure of the molecule in a text format.


Physical And Chemical Properties Analysis

This compound is a solid . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Molecular Structure and Properties

  • The compound's molecular structure includes pivalamide, pyridin, and hydroxy-methylphenyl moieties. Its molecular conformation is stabilized by intramolecular hydrogen bonding, playing a role in crystal formation and molecular interactions. Such characteristics are crucial in understanding its behavior in various chemical reactions and potential applications in material science or pharmaceuticals (Atalay et al., 2016).

Chemical Reactivity and Synthesis

  • This compound exhibits unique reactivity patterns, such as lithiation, which is critical in organic synthesis. For example, it undergoes lithiation at specific positions when treated with tert-butyllithium, leading to the formation of various substituted derivatives. This characteristic makes it a valuable intermediate in the synthesis of complex organic molecules (Smith et al., 2013).

Application in Drug Development

  • Compounds with similar structures have been utilized in the development of therapeutic agents. For instance, derivatives have shown potential in cystic fibrosis therapy by correcting defective cellular processing of specific proteins (Yu et al., 2008).
  • In the field of antibacterial agents, compounds with a similar structure have demonstrated inhibitory activity against various bacteria, indicating potential pharmaceutical applications (Al-Romaizan, 2019).

Polymer Chemistry Applications

  • Derivatives of this compound have been used to synthesize novel polyimides, which exhibit low dielectric constants, low moisture absorption, and high glass transition temperatures. These properties are crucial for applications in electronics and material science (Chern et al., 2009).

Future Directions

The future directions for this compound are not specified in the sources I found. It’s worth noting that this compound is provided to early discovery researchers, suggesting it may have potential applications in research .

properties

IUPAC Name

N-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-chloropyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN2O2Si/c1-16(2,3)15(21)20-13-10-9-12(19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWZFDHXSNZFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO[Si](C)(C)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673916
Record name N-[6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-chloropyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1142191-94-3
Record name N-[6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-chloropyridin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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